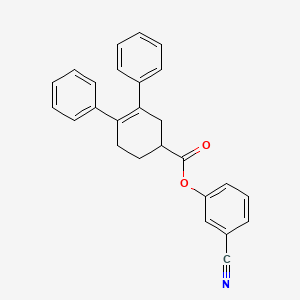
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyanophenyl group, two phenyl groups, and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanophenylboronic acid with 3,4-diphenylcyclohex-3-ene-1-carboxylic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyanophenyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles such as amines or thiols replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of (3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyanophenyl group can interact with nucleophilic sites, while the phenyl groups provide hydrophobic interactions, stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
(3-Cyanophenyl) 3,4-diphenylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
(4-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure but with the cyano group in the para position.
Uniqueness
(3-Cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to the presence of the cyanophenyl group in the meta position, which can influence its reactivity and binding properties
特性
CAS番号 |
62544-86-9 |
|---|---|
分子式 |
C26H21NO2 |
分子量 |
379.4 g/mol |
IUPAC名 |
(3-cyanophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C26H21NO2/c27-18-19-8-7-13-23(16-19)29-26(28)22-14-15-24(20-9-3-1-4-10-20)25(17-22)21-11-5-2-6-12-21/h1-13,16,22H,14-15,17H2 |
InChIキー |
IQXDGSYQSBUHFR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(CC1C(=O)OC2=CC=CC(=C2)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




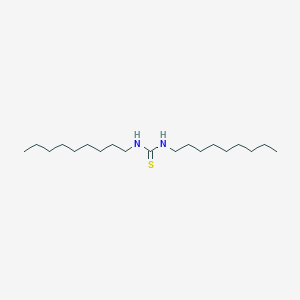
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
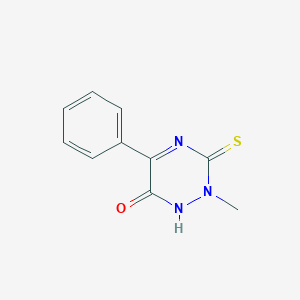
![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)

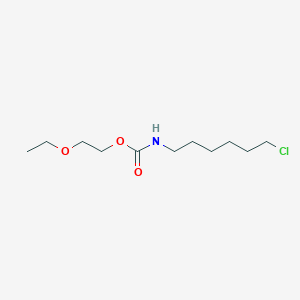
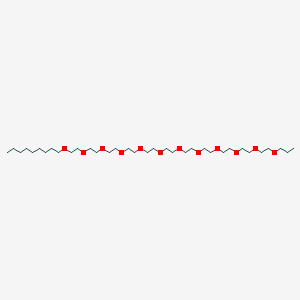
![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)

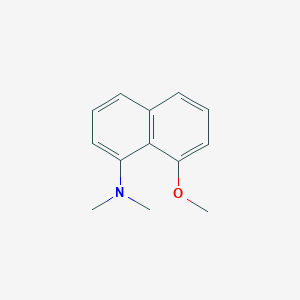
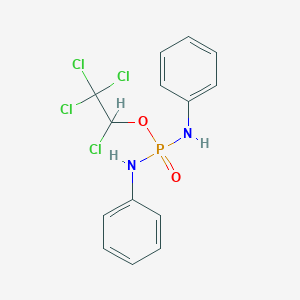
![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
